molecular formula C15H18N2O3 B5125047 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide

2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide

Cat. No. B5125047
M. Wt: 274.31 g/mol
InChI Key: IHODRQWUMVSIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide, also known as NS-102, is a compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to work by modulating the activity of certain ion channels in the brain. Specifically, this compound has been shown to inhibit the activity of the T-type calcium channel, which is involved in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects in the brain. For example, it has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as stroke and traumatic brain injury. This compound has also been shown to increase the release of GABA, an inhibitory neurotransmitter that can help to reduce neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, this compound has been shown to have relatively low toxicity, making it a safer option for use in animal studies. However, one limitation of using this compound is that it may not be effective in all types of neurological disorders, and further research is needed to determine its potential usefulness in different conditions.

Future Directions

There are several potential future directions for research on 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide. For example, studies could investigate its potential use in treating other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential of combining this compound with other drugs to enhance its neuroprotective effects. Finally, further studies could investigate the long-term effects of this compound on the brain and its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide involves several steps, including the reaction of 2-methylphenol with 2-bromo-1-chloropropane to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide, which is subsequently methylated to yield this compound.

Scientific Research Applications

2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in treating a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy. Research has shown that this compound may have neuroprotective effects, meaning it may help to prevent damage to the brain in these conditions.

properties

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-7-5-6-8-12(10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHODRQWUMVSIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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